molecular formula C11H10N2O B185666 2-Naphthohydrazide CAS No. 39627-84-4

2-Naphthohydrazide

Cat. No.: B185666
CAS No.: 39627-84-4
M. Wt: 186.21 g/mol
InChI Key: RARLPRMZJNIQGU-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2-Naphthohydrazide, also known as 3-hydroxy-2-naphthohydrazide, is cyanide ions (CN−) . Cyanide ions are hazardous to both the environment and humans, and the development of an effective and selective chemosensor for these ions has become a pressing need .

Mode of Action

This compound interacts with its target, cyanide ions, through a process called deprotonation . This interaction results in a color change from colorless to yellow, which can be observed with the naked eye . The chemosensory potential of this compound is attributed to this deprotonation of the labile Schiff base center by cyanide ions .

Biochemical Pathways

The interaction between this compound and cyanide ions affects the supramolecular chemistry for chemical sensing . This chemistry provides a kind of host-guest compatibility between the chemosensor (this compound) and the analyte (cyanide ions) that bind with each other through weak linkages .

Pharmacokinetics

It’s worth noting that the compound exhibits a low detection limit, which suggests a high sensitivity .

Result of Action

The result of this compound’s action is a visible color change from colorless to yellow when it interacts with cyanide ions . This color change indicates the presence of cyanide ions, making this compound a useful tool for detecting these ions .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s selective response allows it to be used successfully for making test strips for the detection of cyanide ions . This suggests that the compound’s action, efficacy, and stability can be influenced by the conditions under which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthohydrazide can be synthesized through the reaction of 2-naphthoic acid with hydrazine hydrate. The reaction typically involves heating the mixture in an appropriate solvent such as ethanol or methanol. The general reaction is as follows: [ \text{C}_{11}\text{H}_8\text{O}_2 + \text{N}2\text{H}4 \rightarrow \text{C}{11}\text{H}{10}\text{N}_2\text{O} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. specific industrial methods are not widely documented.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthohydrazide undergoes various chemical reactions, including:

    Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction: It can be oxidized to form corresponding naphthoic acid derivatives or reduced to form hydrazine derivatives.

    Substitution Reactions: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Hydrazones: Formed from condensation reactions.

    Naphthoic Acid Derivatives: Result from oxidation.

    Hydrazine Derivatives: Result from reduction.

Scientific Research Applications

2-Naphthohydrazide has several scientific research applications:

Comparison with Similar Compounds

2-Naphthohydrazide can be compared with other similar compounds such as:

Properties

IUPAC Name

naphthalene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARLPRMZJNIQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192731
Record name 2-Naphthohydrazide
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39627-84-4
Record name 2-Naphthoic acid hydrazide
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Record name 2-Naphthohydrazide
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Record name 2-Naphthohydrazide
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Record name 2-naphthohydrazide
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Record name 2-Naphthoylhydrazide
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Synthesis routes and methods I

Procedure details

To a solution of 2-naphthyl carboxylic acid ethyl ester (2.0 g, 9.99 mmol) in absolute ethanol (30 ml) was added hydrazine hydrate (4.85 ml, 99.9 mmol) and the reaction mixture was heated at reflux temperature for 72 h. The reaction mixture was cooled and the precipitate was filtered off, washed with 96% ethanol (2×10 ml) and diethyl ether (3×10 ml), dried in vacuo at 50° C. which afforded 0.9 g (48%) of naphthalene-2-carboxylic acid hydrazide as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

First, 5.0 g of methyl 2-naphthoate and 20 mL of ethanol were put in a four-neck flask, and stirred. Then, 5 mL of hydrazine monohydrate (NH2NH2.H2O) was added to this mixture, and heated and stirred at 80° C. for 5 hours to be reacted. After the reaction, the solution was added to 100 mL of water, whereby a solid was precipitated. The resulting suspension was subjected to suction filtration to give a solid. This solid was recrystallized from a mixed solvent of chloroform and hexane, so that 4.4 g of 2-naphthohydrazide was prepared as a white solid with a yield of 88%. The synthetic scheme of Step 1 is shown by (a-12).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
88%

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